Covalent EGFR Alkylation: 6-Ethynyl Substitution Confers Irreversible Target Engagement Absent in Non-Alkynyl Analogs
Derivatives containing the 6-ethynylthieno[2,3-d]pyrimidine core, synthesized from 4-chloro-6-ethynylthieno[2,3-d]pyrimidine, form a covalent adduct with Cys-797 of EGFR via the terminal ethynyl carbon. This covalent binding is confirmed by mass spectrometry and nano-LC/MS/MS sequencing, demonstrating irreversible target engagement that is not observed with non-ethynyl thienopyrimidine analogs [1]. The quantitative mass spectrometric method reveals that the terminal unsubstituted acetylene (compound 10) shows covalent reactivity, with increased alkylation observed at 20 hours compared to 3 hours [1]. In contrast, the 6-ethyl analog 4-chloro-6-ethylthieno[2,3-d]pyrimidine lacks the terminal acetylene moiety and cannot form such covalent adducts, resulting in purely reversible ATP-competitive inhibition .
| Evidence Dimension | Covalent adduct formation with EGFR Cys-797 |
|---|---|
| Target Compound Data | Covalent complex formation confirmed by mass spectrometry; time-dependent alkylation observed at 3 h and 20 h |
| Comparator Or Baseline | 6-Ethylthieno[2,3-d]pyrimidine analogs (e.g., 4-chloro-6-ethylthieno[2,3-d]pyrimidine, CAS 81136-42-7): No covalent adduct formation; reversible binding only |
| Quantified Difference | Qualitative: Covalent vs. reversible binding; mechanistic divergence confirmed by mass spectrometry and enzymatic digestion |
| Conditions | Recombinant EGFR (678–1020) treated with inhibitor, followed by intact protein mass spectrometry and nano-LC/MS/MS sequencing of tryptic digests |
Why This Matters
Irreversible covalent inhibitors often exhibit prolonged target residence time, improved cellular potency, and potential to overcome resistance mutations compared to reversible analogs—making the ethynyl handle a critical design element for drug discovery programs targeting kinases with a conserved cysteine near the ATP pocket.
- [1] Wood ER, et al. 6-Ethynylthieno[3,2-d]- and 6-ethynylthieno[2,3-d]pyrimidin-4-anilines as tunable covalent modifiers of ErbB kinases. Proc Natl Acad Sci USA. 2008;105(8):2773-2778. View Source
